molecular formula C8H5N3O B13432414 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide

5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No.: B13432414
M. Wt: 159.14 g/mol
InChI Key: WSZIDDBEVMNQBD-UHFFFAOYSA-N
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Description

Significance and Versatility of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) System

The 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole (B17877), is a bicyclic aromatic heterocycle that is isosteric with indole (B1671886). This structural similarity allows it to interact with biological targets that recognize the indole nucleus, leading to a broad spectrum of pharmacological activities. Derivatives of 7-azaindole have been investigated for their potential as kinase inhibitors, antiviral agents, and anticancer therapeutics. The presence of the pyridine (B92270) nitrogen atom imparts distinct electronic properties and provides an additional site for hydrogen bonding, which can be crucial for molecular recognition and binding affinity. The versatility of the 7-azaindole scaffold lies in its amenability to functionalization at various positions, enabling the synthesis of diverse libraries of compounds for drug discovery and materials science applications.

Historical Context and Chemical Importance of Pyridine N-Oxides

Pyridine N-oxides have been a subject of study for over a century, with their initial synthesis dating back to the early 20th century. The introduction of an oxygen atom to the nitrogen of a pyridine ring significantly alters its chemical properties. The N-oxide group is a strong electron-donating group through resonance and an electron-withdrawing group through induction. This dual nature modifies the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution, often with regioselectivity different from the parent pyridine. Pyridine N-oxides are valuable intermediates in organic synthesis, facilitating the introduction of various functional groups onto the pyridine ring. Furthermore, the N-oxide moiety itself can impart interesting biological properties, including acting as a pharmacophore in certain drugs.

Rationale for Advanced Research into 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide

The specific compound, this compound, combines the key features of the 7-azaindole scaffold, a cyano group, and a pyridine N-oxide. The rationale for its investigation stems from the potential synergistic effects of these functionalities. The cyano group is a well-known electron-withdrawing group and a key component in many pharmaceuticals, contributing to binding interactions and metabolic stability. Its placement at the 5-position of the 7-azaindole ring is expected to modulate the electronic properties of the bicyclic system. The N-oxide at the 7-position further alters the reactivity and potential biological activity of the molecule. Research into this compound could lead to the discovery of novel kinase inhibitors, probes for biological systems, or advanced materials with unique photophysical properties. The unique electronic and steric environment of this compound makes it a compelling target for synthetic chemists and drug designers.

Overview of Related N-Heterocyclic Architectures in Contemporary Chemistry

Contemporary chemical research is rich with investigations into various N-heterocyclic architectures. Beyond the pyrrolo[2,3-b]pyridine system, other related scaffolds of significant interest include:

Indoles: As the parent carbocyclic analog of 7-azaindole, the indole scaffold is ubiquitous in natural products and pharmaceuticals.

Pyrazolo[3,4-b]pyridines: These are another class of bicyclic heterocycles that are isomers of azaindoles and have shown a wide range of biological activities.

Quinolines and Isoquinolines: These fused pyridine ring systems are prevalent in many alkaloids and synthetic drugs.

Purines: The purine (B94841) scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is fundamental to life as a component of nucleic acids and coenzymes.

The study of these and other N-heterocyclic architectures provides a broader context for understanding the potential of this compound and informs the design of new molecules with desired properties.

Physicochemical Properties of this compound

While extensive research data on this specific compound is limited, some basic physicochemical properties have been reported by chemical suppliers.

PropertyValueReference
CAS Number 55052-24-9 chemicalbook.com
Molecular Formula C₈H₅N₃O
Molecular Weight 159.15 g/mol
Appearance White to off-white solid
Melting Point 245-248 °C

Note: The data in this table is based on information from chemical suppliers and may not have been independently verified by peer-reviewed research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

7-hydroxypyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C8H5N3O/c9-4-6-3-7-1-2-10-8(7)11(12)5-6/h1-3,5,12H

InChI Key

WSZIDDBEVMNQBD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1=CC(=CN2O)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Cyano 1h Pyrrolo 2,3 B Pyridine 7 Oxide and Analogues

Strategies for the Construction of the 1H-Pyrrolo[2,3-b]pyridine Core

The synthesis of the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole (B17877), nucleus is a critical step in obtaining the target compound. Various classical and modern synthetic strategies have been adapted and optimized for this purpose.

Cyclocondensation Reactions with Active Methylene (B1212753) Compounds for Pyrrolo[2,3-b]pyridine Scaffold Formation

Cyclocondensation reactions represent a versatile approach to the synthesis of pyridines and their fused derivatives. These reactions typically involve the condensation of a compound containing an active methylene group with a suitable precursor, leading to the formation of the pyridine (B92270) ring. For the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines, this can involve the reaction of a pyrrole (B145914) derivative bearing an active methylene group with a 1,3-dicarbonyl compound or its equivalent in the presence of an ammonia (B1221849) source.

One common strategy involves the use of α,β-unsaturated ketones (enones) or ylidenemalononitriles as precursors. These compounds can react with active methylene compounds in the presence of a base to construct the pyridine ring. For instance, the reaction of a 2-aminopyrrole derivative with an appropriately substituted enone can lead to the formation of the fused pyridine ring through a Michael addition followed by intramolecular cyclization and aromatization. The use of ylidenemalononitriles in reactions with other active methylene compounds has been shown to be an effective method for constructing highly substituted pyridines. nih.gov

ReactantsConditionsProductReference
5-Arylidenethiazolidinone, Malononitrile (B47326)Ammonium acetateThiazolopyridine amazonaws.com
5-Arylidenethiazolidinone, Ethyl cyanoacetateAmmonium acetateThiazolopyridone amazonaws.com
2-Aminopyrrole derivative, EnoneBase1H-Pyrrolo[2,3-b]pyridine amazonaws.com

Modified Madelung Synthesis Approaches for 1H-Pyrrolo[2,3-b]pyridines

The Madelung synthesis is a classical method for the preparation of indoles through the intramolecular cyclization of N-phenylamides using a strong base at high temperatures. wikipedia.org This methodology has been successfully adapted for the synthesis of 7-azaindoles. The reaction involves the intramolecular cyclization of an N-acyl-2-aminopyridine derivative.

Modifications to the classical Madelung synthesis have been developed to improve reaction conditions and expand its applicability. For instance, the use of stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at lower temperatures has been reported to facilitate the cyclization. These modified conditions are often referred to as the Madelung-Houlihan variation. wikipedia.org A one-pot, two-step procedure has been developed for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides, which could be conceptually applied to the synthesis of 5-cyano-7-azaindole derivatives. nih.gov This approach is particularly useful for preparing 2-alkynylindoles, which are not easily accessible through electrophilic aromatic substitution. wikipedia.org

Starting MaterialBaseTemperatureProductReference
N-Benzoyl-o-toluidineSodium ethoxideHigh temperature2-Phenylindole wikipedia.org
N-Acyl-o-toluidinen-BuLi or LDA-20 to 25 °CSubstituted indole (B1671886) wikipedia.org
N-(2-(bromomethyl)phenyl)-N-phenylbenzamideDBN100 °C1,2-Disubstituted-3-tosyl/cyano indole nih.gov

Fischer Cyclization for Substituted 1H-Pyrrolo[2,3-b]pyridine Frameworks

The Fischer indole synthesis is a widely used reaction that produces the indole ring from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org This method has been extended to the synthesis of 7-azaindoles, where a 2-pyridylhydrazine is used as the starting material. The reaction proceeds through the formation of a 2-pyridylhydrazone, which then undergoes a google.comgoogle.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the pyrrole ring fused to the pyridine.

The Fischer reaction is often catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid (PPA), or Lewis acids like zinc chloride. wikipedia.org For the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine, Fischer cyclization in PPA has been demonstrated to be an effective method. researchgate.net While classical Fischer and Madelung cyclizations can sometimes be challenging to apply to azaindole synthesis, they remain valuable tools in the synthetic chemist's arsenal. researchgate.net An "interrupted" Fischer indolization has also been developed for accessing fused indoline (B122111) ring systems. nih.gov

ReactantsCatalystProductReference
Phenylhydrazine, Aldehyde/KetoneAcid (Brønsted or Lewis)Indole wikipedia.org
2-Hydrazinopyridine, KetonePolyphosphoric acid2,3-Disubstituted 7-azaindole researchgate.net

Condensation Reactions Utilizing Substituted Pyridine Precursors

The construction of the pyrrolo[2,3-b]pyridine skeleton can also be achieved through condensation reactions starting from appropriately substituted pyridine precursors. A common approach involves the condensation of a 2-amino-3-halopyridine with a compound that can provide the two carbon atoms required for the pyrrole ring.

Pyridine PrecursorReagentsProductReference
2-Amino-3-iodopyridineTerminal alkyne, Pd catalyst, CuI2-Substituted 7-azaindole organic-chemistry.org
2-(Aminomethyl)pyridinesElectrophilically activated nitroalkanesImidazo[1,5-a]pyridines beilstein-journals.org

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies for Pyrrolo[2,3-b]pyridines

Palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, and they have been extensively applied to the construction and functionalization of the 1H-pyrrolo[2,3-b]pyridine core. These methods offer high efficiency, functional group tolerance, and regioselectivity.

A prominent strategy involves the palladium-catalyzed heteroannulation of internal alkynes with substituted pyridines. For instance, the synthesis of polysubstituted 5-azaindoles has been achieved through the palladium-catalyzed heteroannulation of 4-acetamido-3-iodopyridines and diarylalkynes. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination are crucial for introducing substituents onto a pre-formed 7-azaindole scaffold. A chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position, has been successfully employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with various nucleophiles has also been developed. beilstein-journals.org

Reaction TypeReactantsCatalyst SystemProductReference
Heteroannulation4-Acetamido-3-iodopyridine, DiarylalkynePalladium catalyst2,3-Diaryl-5-azaindole nih.gov
Suzuki-Miyaura Coupling2-Iodo-4-chloropyrrolopyridine, Arylboronic acidPd2(dba)3, K2CO32-Aryl-4-chloropyrrolopyridine nih.gov
Buchwald-Hartwig Amination4-Chloropyrrolopyridine, AmineRuPhos Pd G24-Aminopyrrolopyridine nih.gov
C-N/C-O Cross-CouplingN-substituted 4-bromo-7-azaindole, Amide/Amine/PhenolPd(OAc)2/Pd2(dba)3, Xantphos4-Substituted-7-azaindole beilstein-journals.org

Synthetic Routes for the Introduction of the 7-Oxide Moiety

The introduction of the 7-oxide functionality onto the 1H-pyrrolo[2,3-b]pyridine core is a key transformation to arrive at the target compound. This is typically achieved through N-oxidation of the pyridine nitrogen atom.

The N-oxidation of pyridines and their derivatives is a well-established reaction, commonly employing oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgbme.hu For the synthesis of N-oxide-7-azaindole, hydrogen peroxide can be used as the oxidizing agent with 7-azaindole as the starting material. google.com The reaction of peracids with pyrrolo[2,3-b]pyridines can sometimes lead to ring-opening or rearrangement products, highlighting the need for careful selection of reaction conditions. rsc.org

Recent advancements have focused on achieving selective N-oxidation in the presence of other oxidizable functional groups. For instance, a method for the selective N-oxidation of heteroarenes, including pyridines, in the presence of more reactive aliphatic and alicyclic amines has been developed using an in situ protonation strategy and an iminium salt organocatalyst. nih.gov The regioselective cyanation of pyridine 1-oxides can be achieved using trimethylsilanecarbonitrile in a modified Reissert-Henze reaction, which could be a potential route to introduce the cyano group after N-oxidation. acs.org The N-oxide moiety can also serve as an activating group for further functionalization of the pyridine ring, for example, in palladium-catalyzed C-H arylation reactions. nih.gov

Starting MaterialOxidizing AgentConditionsProductReference
7-AzaindoleHydrogen peroxideOrganic solvent, 5-15 °CN-oxide-7-azaindole google.com
Pyridine derivativesm-CPBA or H2O2/Acetic acidMicroreactorPyridine N-oxide bme.hu
Pyridine with aliphatic amineIminium salt catalyst, H2O2In situ protonationSelective pyridine N-oxide nih.gov

Direct Oxidation Protocols for 1H-Pyrrolo[2,3-b]pyridine to Corresponding N-Oxides

The conversion of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core to its corresponding 7-oxide is a critical step, as the N-oxide functionality is key to subsequent functionalization strategies. The nitrogen atom in the pyridine ring is more nucleophilic than the pyrrole nitrogen, allowing for selective oxidation.

Commonly employed oxidizing agents for the N-oxidation of pyridine and its derivatives include hydrogen peroxide (H₂O₂) and peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions is crucial to achieve chemoselectivity and avoid unwanted side reactions on the electron-rich pyrrole ring.

The oxidation with H₂O₂ is a widely used method, though it can be slow, often requiring an excess of the oxidant to drive the reaction to completion. nih.gov Catalytic systems can enhance the efficiency of this process. For instance, methyltrioxorhenium (MTO) has been shown to be an effective catalyst for the N-oxidation of pyridines using urea-hydrogen peroxide as the oxidant.

Peroxy acids like m-CPBA are also highly effective for this transformation. These reagents are powerful electrophilic oxidants that react readily with the pyridine nitrogen. The reaction is typically carried out in a chlorinated solvent at or below room temperature.

Table 1: Reagents for Direct N-Oxidation of Pyridine Systems

Oxidizing Agent Typical Conditions Notes
Hydrogen Peroxide (H₂O₂) Acetic acid, heat Slow reaction, requires excess oxidant. nih.gov
m-CPBA CH₂Cl₂, 0 °C to rt Efficient and common, good functional group tolerance.

Functionalization Strategies Employing N-Oxide Intermediates

The introduction of the N-oxide group significantly alters the electronic properties of the pyrrolo[2,3-b]pyridine ring system. The N⁺-O⁻ dipole withdraws electron density from the pyridine ring, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. scripps.edu This activation is harnessed in various functionalization reactions.

Aza-aromatic N-oxides are valuable synthetic intermediates due to the unique reactivity conferred by the N-oxide group. researchgate.net This allows for regioselective substitutions that are not possible on the parent heterocycle. For instance, nucleophilic aromatic substitution (SNAr) reactions are significantly faster on N-oxides compared to the corresponding pyridines. scripps.edu

One of the most powerful strategies for functionalizing pyridine N-oxides is the Reissert-Henze reaction and its modifications. In this reaction, the N-oxide is first activated by an electrophilic reagent, typically an acylating or silylating agent, followed by the addition of a nucleophile. This sequence allows for the introduction of various substituents at the C2 position of the pyridine ring.

Regioselective Installation of the 5-cyano Group

The introduction of a cyano group at the C5 position of the 1H-pyrrolo[2,3-b]pyridine scaffold can be achieved through several distinct strategies, including direct cyanation of the heterocyclic system or by building the ring system from a synthon that already contains the nitrile functionality.

Direct C-H cyanation offers an atom-economical approach to installing the nitrile group. For the pyrrolo[2,3-b]pyridine system, this often requires activation of the ring. The N-oxide intermediate is particularly useful for directing cyanation.

A modified Reissert-Henze reaction provides a classic route for the regioselective cyanation of pyridine 1-oxides. acs.org The reaction involves activation of the N-oxide with a reagent like benzoyl chloride or trimethylsilyl (B98337) chloride, followed by nucleophilic attack by a cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN). While this typically directs cyanation to the C2 position, variations of this chemistry can be used to target other positions under specific conditions. For example, selective functionalization of 1H-pyrrolo[2,3-b]pyridine at the 6-position has been achieved via a Reissert-Henze type reaction, allowing for the direct introduction of a cyano group. researchgate.net

Another approach involves the activation of pyridine rings with nitric acid and trifluoroacetic anhydride (B1165640), followed by treatment with aqueous potassium cyanide to yield the corresponding 2-cyano derivatives. researchgate.net A similar strategy for the related purine (B94841) heterocycle involves activation with triflic anhydride followed by nucleophilic cyanation with TMSCN, which regioselectively installs the cyano group on the electron-rich imidazole (B134444) ring. mdpi.com This suggests that direct C-H activation and subsequent cyanation are viable, though regioselectivity remains a key challenge for the 5-position of the pyrrolopyridine core.

An alternative and often more regiochemically controlled approach is to construct the pyrrolo[2,3-b]pyridine ring system using a building block that already contains the cyano group. This strategy circumvents the potential difficulties of direct cyanation on the assembled heterocycle.

One such method involves the synthesis of a substituted 2-aminopyrrole-3-carbonitrile, which then serves as the precursor for the pyridine ring. For example, a 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can be prepared by reacting a 2-amino-1H-pyrrole-3-carbonitrile with a 2-arylidenemalononitrile in the presence of a base like piperidine. juniperpublishers.com This reaction proceeds via a tandem sequence, affording the fused bicyclic system with the cyano group precisely positioned at C5 in excellent yield. juniperpublishers.com

Table 2: Synthesis of a 5-cyano-pyrrolo[2,3-b]pyridine via Pre-functionalized Synthon juniperpublishers.com

Pyrrole Synthon Reagent Conditions Product Yield
2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile 2-Benzylidenemalononitrile Ethanol, Piperidine 4-amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 87%

This approach highlights the utility of constructing complex heterocycles from simpler, functionalized precursors to ensure the desired substitution pattern.

Integrated Multi-Component and Tandem Reaction Approaches for the Synthesis of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide

Multi-component reactions (MCRs) and tandem (or domino) reactions are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single pot with high efficiency and atom economy. These strategies are well-suited for the synthesis of highly substituted heterocyclic systems like the target molecule.

The synthesis of functionalized pyrroles, which can serve as key intermediates, is often achieved through MCRs. A one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can produce N-substituted 2,3,5-functionalized 3-cyanopyrroles with high selectivity and yield. mdpi.com This provides a direct entry to the pre-functionalized synthons discussed in section 2.3.2.

Similarly, the construction of the pyridine ring can be accomplished through MCRs. For instance, a plausible mechanism for forming a 2-amino-3-cyanopyridine (B104079) core involves the reaction of an intermediate derived from thiophene-2-carbaldehyde (B41791) and malononitrile with a thiazoylethenamine, followed by intramolecular cyclization and oxidation. nih.gov

Integrating these steps into a cohesive strategy allows for the rapid assembly of the 5-cyano-1H-pyrrolo[2,3-b]pyridine core. The aforementioned synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles from a 2-aminopyrrole precursor and an arylidenemalononitrile is an excellent example of a tandem reaction where multiple bonds are formed in a sequential, one-pot process. juniperpublishers.com Subsequent oxidation of the pyridine nitrogen would then yield the final target, this compound. While a direct multi-component synthesis for the final N-oxide has not been explicitly detailed, the principles of MCRs and tandem reactions provide a clear pathway for its efficient construction.

Chemical Reactivity and Transformational Chemistry of 5 Cyano 1h Pyrrolo 2,3 B Pyridine 7 Oxide

Reactivity Profiles of the N-Oxide Functionality

The N-oxide group profoundly influences the reactivity of the pyridine (B92270) ring. It acts as an electron-donating group through resonance, increasing electron density at the C-2 and C-4 positions, while also activating these positions for nucleophilic attack through its strong electron-withdrawing inductive effect upon protonation or coordination to a Lewis acid.

The removal of the oxygen atom from the N-oxide is a common and synthetically useful transformation, reverting the electronic properties of the pyridine ring to that of the parent 7-azaindole (B17877). This deoxygenation can be accomplished using a variety of reducing agents.

Classical methods often employ trivalent phosphorus compounds, such as phosphorus trichloride (B1173362) (PCl₃) or triphenylphosphine (B44618) (PPh₃), to efficiently remove the oxygen atom. researchgate.netliverpool.ac.uk More contemporary methods offer milder conditions and greater functional group tolerance. organic-chemistry.org For instance, diboron (B99234) reagents, particularly bis(pinacolato)diboron (B136004) ((pinB)₂), have been shown to be effective for the reduction of various amine N-oxides. scispace.com This method is notable for its tolerance of sensitive functional groups, including halogens and cyano groups, making it suitable for the deoxygenation of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide. scispace.com Other modern approaches include metal-catalyzed hydrogenation and visible light-mediated metallaphotoredox catalysis, which provide highly chemoselective reduction under mild conditions. liverpool.ac.ukorganic-chemistry.org

Table 1: Selected Reagents for Deoxygenation of Heteroaromatic N-Oxides

Reagent/System Typical Conditions Notes
Phosphorus trichloride (PCl₃) Chloroform, reflux A classical and effective method. researchgate.net
Triphenylphosphine (PPh₃) High temperature Commonly used phosphorus-based reagent. liverpool.ac.uk
Bis(pinacolato)diboron ((pinB)₂) Suitable solvent, room temp. Mild conditions, tolerant of cyano groups. scispace.com
Catalytic Hydrogenation (e.g., Pd/C) H₂ gas, various solvents A standard reduction method. liverpool.ac.uk

The N-oxide functionality activates the pyridine ring, particularly at the C-4 and C-6 positions, towards nucleophilic attack. This activation allows for the introduction of various substituents that would be difficult to achieve on the unoxidized pyridine ring. For example, the introduction of chloro and morpholino groups at the 4-position of the 7-azaindole ring proceeds via the N-oxide intermediate. researchgate.net

A well-known reaction involving pyridine N-oxides is the Reissert-Henze reaction, which facilitates the introduction of a cyano group at the C-2 position. researchgate.netacs.org This reaction typically involves activation of the N-oxide oxygen with an acyl halide, followed by the addition of a cyanide nucleophile. Modified versions of this reaction can be applied to 7-azaindole N-oxides to achieve regioselective cyanation. researchgate.netacs.org Furthermore, the activation of pyridine N-oxides with reagents like trifluoromethanesulfonic anhydride (B1165640) allows for the regioselective addition of soft nucleophiles, such as malonate anions, to either the 2- or 4-position. nih.gov The presence of the strongly electron-withdrawing 5-cyano group is expected to further enhance the electrophilicity of the pyridine ring, potentially facilitating these nucleophilic substitution reactions.

Aromatic N-oxides can undergo several types of rearrangement reactions, although these are less common for heteroaromatic systems compared to aliphatic ones. nih.gov Reactions such as the Meisenheimer rearrangement are characteristic of certain N-oxide structures. nih.gov While specific examples involving the this compound scaffold are not extensively documented, the potential for such transformations exists under appropriate thermal or photochemical conditions. These rearrangements often involve the migration of a substituent from the nitrogen atom to a ring carbon, typically at the ortho position.

Electrophilic and Nucleophilic Transformations on the Pyrrole (B145914) Moiety

The pyrrole ring of the 7-azaindole system is inherently electron-rich and thus susceptible to electrophilic attack. The N-oxide on the adjacent pyridine ring can modulate this reactivity, but the fundamental character of the pyrrole moiety is retained.

The C-3 position of the pyrrole ring in 1H-pyrrolo[2,3-b]pyridines is the preferred site for electrophilic aromatic substitution (EAS). rsc.org This regioselectivity is dictated by the ability of the pyrrole nitrogen to stabilize the cationic intermediate (the sigma complex or arenium ion) formed upon electrophilic attack at C-3. This stabilization is more effective than for attack at C-2. This reactivity pattern holds even in the presence of the N-oxide on the pyridine ring.

Studies have shown that 7-azaindoles and their N-oxides undergo a variety of EAS reactions, including nitration, halogenation, and Mannich reactions, predominantly at the 3-position. researchgate.netrsc.org For instance, the nitration of 6-methyl-7-azaindole N-oxide yields a mixture of products that includes the 3-nitro derivative. researchgate.net Similarly, direct iodination of the 7-azaindole core is readily achieved at the C-3 position using reagents like N-iodosuccinimide (NIS). acs.org

Table 2: Examples of Electrophilic Aromatic Substitution on the 7-Azaindole Ring System

Reaction Electrophile Source Position of Substitution Reference
Iodination N-Iodosuccinimide (NIS) C-3 acs.org
Nitration Fuming HNO₃ / H₂SO₄ C-3 (among others) researchgate.net
Bromination N-Bromosuccinimide (NBS) C-3 rsc.org

The N-1 nitrogen of the pyrrole ring is a nucleophilic center and can be readily functionalized through alkylation, acylation, or arylation reactions. The regioselectivity of N-alkylation can be influenced by steric and electronic factors of substituents on the ring system. beilstein-journals.org

Recent advancements have demonstrated the utility of copper-catalyzed cross-coupling reactions for the N-arylation of 7-azaindole N-oxides. acs.orgresearchgate.net These methods, which utilize boronic acids as the aryl source under base-free conditions, provide a direct route to N-aryl-7-azaindole N-oxides. acs.org The 7-azaindole N-oxide itself can act as a ligand in these transformations, facilitating the catalytic cycle. acs.orgacs.org Palladium-catalyzed direct arylation has also been employed on N-methyl 7-azaindole N-oxides, showcasing another pathway for C-N bond formation at the pyrrole nitrogen. nih.gov These reactions highlight the accessibility of the N-1 position for derivatization, allowing for the synthesis of a diverse range of substituted analogs.

Reactivity of 2- and 3-Lithio-7-Azaindole Derivatives

The formation of lithiated intermediates is a powerful strategy for the functionalization of the 7-azaindole core. The regioselectivity of deprotonation is highly dependent on the reaction conditions and the directing effects of substituents. In the case of 7-azaindole itself, lithiation can be directed to either the C2 or C3 position of the pyrrole ring.

The presence of the 7-oxide functionality significantly alters the electronic landscape of the pyridine ring, making the C6 and C4 positions more susceptible to nucleophilic attack and potentially influencing the regioselectivity of deprotonation. The N-oxide group can act as a directing group in ortho-metalation, favoring deprotonation at the adjacent C6 position.

For this compound, several competing factors would influence the site of lithiation:

N1-H acidity: The pyrrole nitrogen proton is acidic and would be readily removed by a strong base.

C2-H acidity: This is a common site for deprotonation in N-protected 7-azaindoles.

C3-H acidity: While less acidic than C2-H, deprotonation at this position can also occur.

C6-H acidity: The N-oxide group is expected to direct lithiation to this position.

C4-H acidity: The N-oxide also activates this position, though typically to a lesser extent than C6.

The electron-withdrawing nature of the 5-cyano group would further increase the acidity of the protons on the pyridine ring, particularly at C4 and C6. Therefore, a careful choice of base, solvent, and temperature would be crucial to achieve selective functionalization at either the C2/C3 positions of the pyrrole ring or the C4/C6 positions of the pyridine ring. The use of directed metalation group strategies, such as a removable protecting group on the pyrrole nitrogen, could also be employed to control the site of lithiation.

Table 1: Potential Sites for Lithiation of this compound
PositionControlling FactorPotential for Functionalization
N1Most acidic proton, readily deprotonated.Site for N-alkylation or N-arylation.
C2Acidic proton on the pyrrole ring.A primary site for introducing substituents on the pyrrole ring.
C3Less acidic proton on the pyrrole ring.A secondary site for functionalization of the pyrrole ring.
C6Directed ortho-metalation by the 7-oxide group.A key position for functionalization of the pyridine ring.
C4Activation by the 7-oxide and cyano groups.Another potential site for substitution on the pyridine ring.

Structure Activity Relationship Sar Studies of Pyrrolo 2,3 B Pyridine N Oxide Derivatives

Elucidating the Influence of the 7-oxide Group on Molecular Interactions

The introduction of an N-oxide functionality at the 7-position of the pyrrolo[2,3-b]pyridine core brings about significant changes in the electronic and steric properties of the molecule, thereby influencing its molecular interactions. The N-oxide group, with its polarized N⁺-O⁻ bond, increases the compound's polarity and can act as a strong hydrogen bond acceptor. This feature can facilitate stronger and more specific interactions with biological targets, such as amino acid residues in an enzyme's active site.

Furthermore, the N-oxide can alter the metabolic profile of the parent molecule, potentially leading to improved pharmacokinetic properties. The presence of the 7-oxide can also modify the electron density of the entire ring system, which in turn affects the reactivity and binding affinity of the molecule. While direct studies on the molecular interactions of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide are limited, the general principles of N-oxide chemistry suggest that this functional group is a critical determinant of the compound's biological activity through its influence on non-covalent interactions.

Investigating the Contribution of the 5-cyano Substituent to Structure-Activity Profiles

The 5-cyano group is a key substituent that significantly impacts the structure-activity profile of pyrrolo[2,3-b]pyridine derivatives. As a potent electron-withdrawing group, the cyano moiety can modulate the electronic distribution across the heterocyclic core, which can be crucial for binding to target proteins. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to participate in specific interactions within a receptor's binding pocket.

In various classes of enzyme inhibitors, the cyano group has been identified as a critical pharmacophoric element. For instance, in the context of kinase inhibitors, the cyano group can interact with the hinge region of the ATP-binding site. While the direct contribution of the 5-cyano group in this compound has not been extensively detailed in publicly available research, its presence is anticipated to be a strong driver of activity, likely through a combination of electronic effects and direct hydrogen bonding interactions. Studies on related cyano-substituted pyrrolo-fused heterocycles have demonstrated that the cyano group is often essential for potent biological activity.

Systematic Exploration of Substituent Effects at Other Positions (N-1, C-2, C-3, C-4, C-6) on the Pyrrolo[2,3-b]pyridine Core

The biological activity of pyrrolo[2,3-b]pyridine derivatives can be finely tuned by introducing various substituents at different positions on the core structure.

N-1 Position: Alkylation or arylation at the N-1 position of the pyrrole (B145914) ring can influence the molecule's lipophilicity and steric profile. In some instances, N-1 substitution can orient other substituents for optimal interaction with the target, while in others, it may lead to a loss of activity, suggesting the N-H group may be involved in a crucial hydrogen bond.

C-2 Position: The C-2 position is a common site for substitution. Introduction of aryl or heteroaryl groups at this position has been a successful strategy in the development of various inhibitors. For example, in a series of phosphodiesterase 4B (PDE4B) inhibitors, a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold was identified as a potent pharmacophore. nih.gov

C-3 Position: The C-3 position is also amenable to a variety of substitutions. In several kinase inhibitor scaffolds, a substituent at C-3 can project into a solvent-exposed region or a specific sub-pocket of the ATP-binding site, and modifications here can significantly impact potency and selectivity.

The following table summarizes the observed effects of substituents at various positions on the pyrrolo[2,3-b]pyridine core based on published research.

PositionSubstituent TypeGeneral Effect on ActivityTarget Class Example
N-1 Alkyl, ArylCan increase or decrease activity depending on the target.Kinases
C-2 Carboxamides, Aryl groupsOften crucial for potency.PDE4B nih.gov
C-3 Methylene-linked heterocyclesCan lead to potent inhibitors.Cdc7 kinase
C-4 AminesCan be critical for target engagement.Kinases
C-6 Halogens, Alkyl groupsModulates electronic properties and can enhance activity.Various

Identification of Key Pharmacophore Features and Lead Optimization Strategies for Pyrrolo[2,3-b]pyridine Scaffolds

Based on numerous SAR studies, a general pharmacophore model for bioactive pyrrolo[2,3-b]pyridine derivatives can be proposed. This typically includes:

The 7-azaindole (B17877) core as a scaffold that provides the necessary geometry for target interaction.

A hydrogen bond donor at the N-1 position of the pyrrole ring.

A hydrogen bond acceptor at the N-7 position of the pyridine (B92270) ring.

Appropriately substituted groups at C-2, C-3, C-4, or C-5 that can engage in specific interactions with the target protein.

Lead optimization strategies for this scaffold often involve:

Scaffold Hopping: Replacing the pyrrolo[2,3-b]pyridine core with other bioisosteric heterocycles to improve properties while maintaining key interactions.

Structure-Based Design: Utilizing X-ray crystallography or homology modeling to design substituents that can form specific interactions with the target protein.

Modulation of Physicochemical Properties: Introducing polar groups or modifying lipophilicity to improve solubility, permeability, and metabolic stability.

Comparative SAR Analysis with other Azaindole Isomers and Related Heterocycles

The position of the nitrogen atom in the pyridine ring of azaindoles can have a profound effect on their biological activity. Comparative SAR studies have shown that 7-azaindoles (pyrrolo[2,3-b]pyridines) often exhibit different activity profiles compared to other isomers such as 4-, 5-, and 6-azaindoles.

When compared to the parent indole (B1671886) scaffold, azaindoles introduce a hydrogen bond acceptor (the pyridine nitrogen) which can lead to additional interactions with the target protein, often resulting in enhanced potency and selectivity.

The following table provides a comparative overview of different scaffolds in the context of PDE4B inhibition.

ScaffoldRelative Potency (IC50)Key Structural Difference
1H-Benzo[d]imidazole~2.4 µMFused imidazole (B134444) and benzene (B151609) rings.
IndoleInactiveFused pyrrole and benzene rings.
1H-Pyrrolo[2,3-b]pyridine 0.48 µM Fused pyrrole and pyridine rings (7-azaindole).
N-methylated pyrrolo[3,2-b]pyridineInactiveIsomeric 7-azaindole with N-methylation.

This comparative analysis underscores the unique properties of the pyrrolo[2,3-b]pyridine scaffold and provides a rationale for its prevalence in modern drug discovery programs.

Advanced Applications in Chemical Research

Utilization as a Synthetic Intermediate for the Construction of Complex Organic Molecules

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a key structural motif in numerous biologically active molecules and FDA-approved drugs. nih.gov The introduction of an N-oxide functionality and a cyano group at specific positions can significantly influence the reactivity of the heterocyclic system, making 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide a potentially valuable synthetic intermediate.

The N-oxide group can activate the pyridine (B92270) ring for nucleophilic substitution reactions, facilitating the introduction of various functional groups at positions that might be unreactive in the parent heterocycle. Furthermore, the cyano group is a versatile functional handle that can be transformed into a variety of other groups, such as amines, carboxylic acids, and tetrazoles, which are important pharmacophores in medicinal chemistry.

While specific examples of the use of this compound as a synthetic intermediate are not readily found in the literature, the synthesis of related compounds, such as 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines, has been reported. researchgate.net This suggests that synthetic routes to functionalized 7-azaindoles are of significant interest, and the title compound could serve as a key building block in the synthesis of complex molecules, including potential therapeutic agents. The general synthetic utility of cyanopyridines as precursors to various pharmaceuticals is well-established. orientjchem.org

Role in the Development of Novel Organic Materials

The photophysical properties of 7-azaindole (B17877) and its derivatives have been extensively studied, revealing their potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. uah.es The N-oxide functionality can further modify these electronic properties. While specific studies on the material science applications of this compound are not available, research on related nitrogen heterocycles provides some insights. For instance, the synthesis and photophysical studies of various nitrogen heterocycles, including benzothiazines and indoles, have been explored for their potential as organic chromophores. umaine.edu

The introduction of a cyano group, an electron-withdrawing group, can significantly impact the electronic structure and photophysical properties of the molecule. This could lead to desirable characteristics for organic electronic materials, such as altered emission wavelengths or improved charge transport properties. The study of pyranoindole congeners has shown that chemical functionalization can significantly influence their photophysical properties, including quantum yields and Stokes shifts. mdpi.com It is plausible that this compound could be investigated for similar applications.

Applications in Ligand Design for Catalysis

Recent research has highlighted the role of 7-azaindole N-oxides (7-AINO) as effective ligands in catalysis. Specifically, they have been shown to act as promoters for copper-catalyzed N-arylation reactions in Ullmann-type couplings. acs.org In these reactions, the 7-AINO ligand plays a crucial role in the catalytic cycle.

While this research does not specifically mention the 5-cyano substituted derivative, it establishes a significant precedent for the application of this class of compounds in catalysis. The electronic properties of the ligand can have a profound impact on the efficiency and selectivity of the catalyst. The presence of a strong electron-withdrawing cyano group at the 5-position of the 7-azaindole N-oxide ring would be expected to modulate the electronic character of the ligand, which could, in turn, influence the catalytic activity of the metal center. Further research would be needed to explore the specific effects of the 5-cyano substituent on the catalytic performance of metal complexes derived from this ligand.

Exploration of Photophysical and Photochemical Properties

The photophysics of 7-azaindole and its analogs are of significant interest due to their use as fluorescent probes in biological systems. acs.orgacs.org The N-oxide functionality is known to alter the photophysical properties of heterocyclic compounds. While there is a lack of specific photophysical data for this compound, studies on related 7-azaindole N-oxides in lanthanide complexes suggest that the N-oxide can participate in coordination, which would undoubtedly affect the electronic and photophysical properties of the molecule. acs.org

The introduction of a cyano group at the 5-position would likely lead to a red-shift in the absorption and emission spectra compared to the unsubstituted 7-azaindole N-oxide, due to the extension of the π-conjugated system and the electron-withdrawing nature of the cyano group. The fluorescence quantum yield and lifetime would also be expected to be sensitive to this substitution. A systematic investigation of the photophysical and photochemical properties of this compound would be necessary to fully understand its potential in applications such as fluorescent probes or photosensitizers.

Future Research Directions and Emerging Paradigms for 5 Cyano 1h Pyrrolo 2,3 B Pyridine 7 Oxide

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The future synthesis of 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide will increasingly prioritize green chemistry principles to minimize environmental impact. Research is moving away from traditional oxidation methods that often rely on harsh reagents. The focus is shifting towards cleaner, safer, and more atom-economical approaches for the N-oxidation of the 7-azaindole (B17877) core.

Key areas of development include:

Catalytic Oxidation Systems: The use of catalytic systems with benign oxidants is a primary goal. Methodologies employing hydrogen peroxide (H₂O₂) in the presence of catalysts like methyltrioxorhenium (MTO) or sodium tungstate (Na₂WO₄) are being explored for pyridine (B92270) N-oxide synthesis. arkat-usa.orgccspublishing.org.cn These methods are advantageous as their primary byproduct is water.

Safer Oxidizing Agents: Alternatives to peracids, such as urea-hydrogen peroxide (UHP) and sodium percarbonate, are gaining traction. organic-chemistry.orggoogle.com UHP is noted for being a stable, inexpensive, and easily handled solid reagent, enhancing the safety of the oxidation process. organic-chemistry.org Flow chemistry, utilizing packed-bed microreactors with catalysts like titanium silicalite (TS-1) and H₂O₂, presents a safer and more efficient continuous production method compared to batch reactors. organic-chemistry.org

Solvent Minimization: Efforts will likely focus on reducing or eliminating hazardous organic solvents, potentially through solvent-free reaction conditions or the use of greener alternatives like water. organic-chemistry.org

Table 1: Comparison of Oxidizing Agents for N-Oxide Synthesis
Oxidizing Agent/SystemKey AdvantagesRelevant Findings
Urea-Hydrogen Peroxide (UHP)Stable, inexpensive, easy to handle, safe. organic-chemistry.orggoogle.comUsed for efficient solid-state oxidation of nitrogen heterocycles. organic-chemistry.org
Sodium PercarbonateIdeal and efficient oxygen source under mild conditions. organic-chemistry.orgUsed with rhenium-based catalysts for excellent yields. organic-chemistry.org
H₂O₂ / Catalyst (e.g., Na₂WO₄, TS-1)Water is the main byproduct, high efficiency. ccspublishing.org.cnorganic-chemistry.orgFlow processes with TS-1 are safer and greener than batch reactors. organic-chemistry.org
m-Chloroperoxybenzoic acid (MCPBA)Classical and effective oxidizing agent. arkat-usa.orgWidely used but generates solid waste, prompting searches for greener alternatives.

Integration with Automated Synthesis and High-Throughput Screening Techniques

To accelerate the discovery of novel derivatives of this compound, future research will heavily rely on the integration of automated synthesis platforms and high-throughput screening (HTS). This combination allows for the rapid generation and evaluation of large compound libraries.

Automated synthesis, leveraging robotics and computer-controlled systems, offers significant advantages in efficiency, reproducibility, and scalability over traditional manual methods. nih.gov Robotic systems can perform complex multi-step syntheses, including purification, minimizing human error and enabling 24/7 operation. nih.govyoutube.com Platforms are being developed that can handle a wide variety of reaction types, including peptide synthesis and conventional coupling reactions, which are relevant for modifying the core azaindole structure. nih.gov

The integration of these automated systems with HTS allows for the rapid biological evaluation of the synthesized compounds. This synergy creates a closed-loop discovery cycle where large libraries of derivatives can be synthesized, purified, and screened for desired activities in a fraction of the time required by conventional approaches. This is particularly valuable in medicinal chemistry for identifying lead compounds. nih.govnih.gov

Table 2: Enabling Technologies for Accelerated Discovery
TechnologyApplication to this compoundKey Benefits
Automated Robotic SynthesisRapid generation of diverse derivative libraries.Increased efficiency, reproducibility, and throughput; reduced human error. nih.govnih.gov
Flow ChemistryPrecise control over reaction parameters for N-oxidation and subsequent functionalization. nih.govEnhanced safety, scalability, and efficiency. nih.gov
High-Throughput Screening (HTS)Parallel biological evaluation of synthesized analogs.Accelerated identification of compounds with desired biological activity. nih.gov

Advanced Spectroscopic and Structural Elucidation of Novel Derivatives

A thorough understanding of the three-dimensional structure of new this compound derivatives is critical for establishing structure-activity relationships (SAR). Future research will continue to depend on a suite of advanced analytical techniques to unambiguously determine the constitution and stereochemistry of these novel compounds.

Key analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D NMR techniques are fundamental for confirming the connectivity of atoms. nih.govrsc.org For complex derivatives, Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for assigning the sites of substitution and functionalization. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized molecules by providing highly accurate mass measurements. nih.govrsc.org

X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure, including the precise arrangement of atoms and stereochemistry. rsc.org Obtaining single-crystal X-ray data is the gold standard for structural elucidation and is invaluable for computational modeling and understanding intermolecular interactions. rsc.org

The data gathered from these techniques are vital for validating synthetic outcomes and providing the detailed structural information needed for computational studies, such as molecular docking. rsc.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of novel this compound derivatives. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming trial-and-error experimentation. nih.govnih.gov

Future applications in this area include:

Predictive Modeling: ML algorithms, such as deep neural networks, can be trained on existing data to build quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.com These models can predict the biological activity and physicochemical properties of virtual compounds before they are synthesized.

De Novo Drug Design: AI can be used to generate novel molecular structures with desired properties. mdpi.com By learning from databases of known active molecules, these systems can propose new derivatives of the this compound scaffold that are optimized for a specific biological target.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and even devise entire synthetic routes. mdpi.comdigitellinc.com This can help chemists identify the most efficient and viable pathways to synthesize target derivatives, saving significant time and resources. digitellinc.com An AI-driven robotic chemist, or "Synbot," can autonomously plan syntheses and perform experiments, using feedback to optimize reaction conditions. nih.gov

The integration of AI and ML with automated synthesis platforms creates a powerful, autonomous loop for molecular discovery, significantly enhancing the efficiency of developing new therapeutic agents. nih.govnih.gov

Exploration of Unconventional Reactivity and Novel Transformations for the Bicyclic N-Oxide System

The N-oxide moiety in this compound is not merely a synthetic handle but a key activator for novel chemical transformations. Future research will delve into harnessing this unique reactivity to access unprecedented molecular architectures. The N-oxide group alters the electronic properties of the pyridine ring, enabling reactions that are difficult or impossible to achieve on the parent azaindole.

Emerging areas of exploration include:

Site-Selective C-H Functionalization: The N-oxide acts as an activating group, facilitating regioselective direct arylation of the pyridine ring under palladium catalysis. acs.orgnih.gov This allows for the introduction of aryl groups at specific positions, which is a powerful strategy for increasing molecular complexity. acs.org

Cycloaddition Reactions: The N-O bond can participate as a dipole in cycloaddition reactions. For example, [3+2] cycloadditions with alkenes or alkynes can be explored to construct novel fused-ring systems and generate complex polycyclic scaffolds like 7-azanorbornanes. jst.go.jpnih.gov

Ring Annulation Strategies: New methods for building additional rings onto the 7-azaindole framework are being developed. One such strategy involves the N-arylation of aza-arene N-oxides with O-vinylhydroxylamines, which triggers a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization to afford azaindolines and azaindoles. chemrxiv.org

By exploring these unconventional reaction pathways, chemists can unlock new regions of chemical space and generate derivatives with unique structural features and potentially novel biological activities. acs.org

Q & A

Q. What are the established synthetic routes for 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide?

The synthesis typically involves cyclization of halogenated pyrrolopyridine precursors followed by oxidation and cyano-group introduction. For example:

  • Step 1 : Halogenation of pyrrolopyridine derivatives using reagents like thionyl chloride or phosphorus pentachloride under reflux (60–80°C) to introduce reactive sites .
  • Step 2 : Oxidation of the pyridine ring to the N-oxide using nitric acid or H2O2 in acetic acid at 70–75°C for 1–2 hours .
  • Step 3 : Cyano-group installation via nucleophilic substitution (e.g., using KCN/CuCN) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with cyanoboronic esters) .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature70–75°CPrevents by-product formation during oxidation
Catalyst (Pd)5–10 mol%Balances cost and efficiency in cyanation
Reaction Time1.5–3 hoursMinimizes decomposition of N-oxide intermediates

Q. How is the structural integrity of this compound validated?

  • Spectroscopic Methods :
    • <sup>1</sup>H NMR : The N-oxide moiety deshields adjacent protons, causing characteristic downfield shifts (e.g., δ 8.5–9.0 ppm for H-2 and H-6) .
    • IR Spectroscopy : Stretching vibrations at 1640–1680 cm<sup>-1</sup> confirm the C≡N group, while N-O stretches appear at 1250–1300 cm<sup>-1</sup> .
  • X-ray Crystallography : Resolves the planarity of the pyrrolopyridine core and confirms the N-oxide geometry, as seen in related compounds like 5H-thiochromeno[2,3-b]pyridine derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyano group in electrophilic substitution reactions?

The electron-withdrawing cyano group directs electrophiles to the α- and γ-positions of the pyrrolopyridine ring. For example:

  • Nitration : Occurs preferentially at the 3-position due to resonance stabilization of the intermediate σ-complex .
  • Halogenation : Iodine or bromine substitutes at the 4-position under radical initiation, as observed in 5-chloro-4-iodo analogs .
  • Contradictions : Competing pathways (e.g., ring-opening vs. substitution) may arise under strong acidic conditions, requiring careful pH control (pH 4–6) .

Q. Troubleshooting Data Discrepancies :

IssueLikely CauseSolution
Low cyanation yieldCatalyst poisoning by N-oxideUse Pd(OAc)2 with bulky phosphine ligands
Unstable intermediatesOxidative degradationConduct reactions under inert atmosphere (N2/Ar)

Q. How does the N-oxide moiety influence biological activity in medicinal chemistry applications?

The N-oxide enhances solubility and hydrogen-bonding capacity, critical for target engagement. For instance:

  • Kinase Inhibition : The N-oxide forms hydrogen bonds with ATP-binding pocket residues (e.g., hinge region of EGFR), improving potency compared to non-oxidized analogs .
  • SAR Trends : Substitution at the 5-cyano position modulates selectivity; bulkier groups reduce off-target effects but may lower bioavailability .

Q. Comparative Bioactivity Data :

DerivativeTarget (IC50)Solubility (mg/mL)
5-Cyano-7-oxideEGFR: 12 nM0.45
5-Chloro-7-oxideEGFR: 28 nM0.12
Non-oxidized analogEGFR: 150 nM0.03

Q. What analytical methods resolve contradictions in reported reaction yields for N-oxide derivatives?

  • HPLC-MS : Identifies by-products (e.g., over-oxidized species or ring-opened compounds) that reduce yields .
  • Isotopic Labeling : Traces oxygen incorporation pathways using <sup>18</sup>O-labeled H2O2, confirming whether oxidation occurs via radical or ionic mechanisms .
  • Computational Modeling : DFT studies predict regioselectivity in electrophilic substitutions, aligning experimental outcomes with theoretical data .

Q. What strategies optimize large-scale synthesis while maintaining purity?

  • Continuous Flow Reactors : Enhance heat/mass transfer for oxidation steps, reducing reaction time from 3 hours to 20 minutes .
  • Recrystallization Solvents : Use ethanol/water (7:3 v/v) to isolate the N-oxide with >99% purity, avoiding polar aprotic solvents that trap impurities .
  • By-Product Mitigation : Add scavengers like silica-supported thiourea to adsorb halogenated impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.